molecular formula C20H19N3O2 B2998661 N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide CAS No. 1904375-51-4

N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2998661
CAS No.: 1904375-51-4
M. Wt: 333.391
InChI Key: QRIDLZCMNDOVCM-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide” is a synthetic organic compound that belongs to the class of bipyridine derivatives These compounds are known for their diverse applications in coordination chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,3’-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide” typically involves the following steps:

    Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine rings, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the methyl group: The bipyridine core is then functionalized with a methyl group at the 4-position, which can be done using a Friedel-Crafts alkylation reaction.

    Attachment of the acetamide group: The final step involves the reaction of the functionalized bipyridine with 2-(o-tolyloxy)acetyl chloride to form the desired acetamide compound. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bipyridine core or the acetamide group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield aldehydes or acids, while reduction of the acetamide group can produce amines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry, it can form complexes with transition metals, which are useful in catalysis and material science.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications could include its use as an anti-cancer or anti-inflammatory agent.

    Industry: Its unique structure may find applications in the development of new materials or as a component in electronic devices.

Mechanism of Action

The mechanism of action of “N-([2,3’-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine core can also participate in electron transfer processes, which is important in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-bipyridine: Similar structure with methyl groups at the 4-position.

    N-(2-Pyridylmethyl)-2-(o-tolyloxy)acetamide: Similar structure but with a single pyridine ring.

Uniqueness

“N-([2,3’-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide” is unique due to the specific positioning of the bipyridine core and the acetamide group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-5-2-3-7-19(15)25-14-20(24)23-12-16-8-10-22-18(11-16)17-6-4-9-21-13-17/h2-11,13H,12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIDLZCMNDOVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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